molecular formula C24H23NO4 B14091897 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091897
M. Wt: 389.4 g/mol
InChI Key: YAVXHHYQXYGZDD-UHFFFAOYSA-N
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Description

7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-(prop-2-en-1-yloxy)benzaldehyde with 2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness: What sets 7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

7-methyl-1-(3-prop-2-enoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H23NO4/c1-4-11-25-21(16-7-6-8-17(14-16)28-12-5-2)20-22(26)18-13-15(3)9-10-19(18)29-23(20)24(25)27/h5-10,13-14,21H,2,4,11-12H2,1,3H3

InChI Key

YAVXHHYQXYGZDD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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